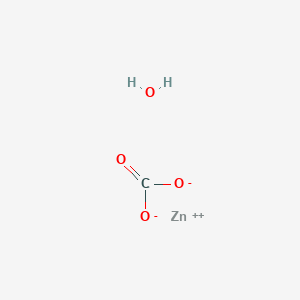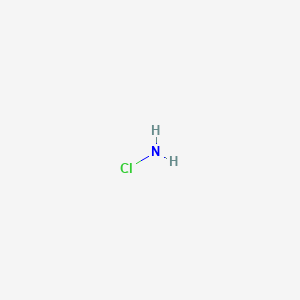
Rhenium selenide (Re2Se7)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhenium selenide (Re2Se7) is a compound that belongs to the family of transition metal chalcogenides. It has gained significant attention in the scientific community due to its unique properties and potential applications in various fields such as electronics, catalysis, and energy storage.
Mécanisme D'action
The mechanism of action of Rhenium selenide (Re2Se7) in various applications is still under investigation. In electronics, it has been proposed that Rhenium selenide (Re2Se7) acts as a semiconductor with a bandgap of 1.2 eV. In catalysis, the high surface area and abundant active sites of Rhenium selenide (Re2Se7) facilitate the adsorption and activation of reactants, leading to enhanced catalytic activity. In energy storage, the high specific capacitance of Rhenium selenide (Re2Se7) is attributed to the reversible redox reactions of rhenium and selenium atoms.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Rhenium selenide (Re2Se7). However, it has been reported that Rhenium selenide (Re2Se7) nanoparticles can induce oxidative stress and DNA damage in human lung cells, indicating potential toxicity. Further studies are needed to investigate the toxicity and biocompatibility of Rhenium selenide (Re2Se7) in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
Rhenium selenide (Re2Se7) has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, the synthesis of Rhenium selenide (Re2Se7) can be challenging and requires high-pressure and high-temperature conditions, which may limit its scalability and practicality for large-scale production.
Orientations Futures
There are several future directions for the research and development of Rhenium selenide (Re2Se7). In electronics, the optimization of device performance and the integration of Rhenium selenide (Re2Se7) with other materials for multifunctional devices are promising directions. In catalysis, the exploration of new reactions and the development of Rhenium selenide (Re2Se7)-based catalysts for industrial applications are potential directions. In energy storage, the improvement of the energy density and the development of Rhenium selenide (Re2Se7)-based devices for practical applications are important directions. Additionally, the investigation of the toxicity and biocompatibility of Rhenium selenide (Re2Se7) in vivo is crucial for its potential biomedical applications.
Conclusion:
In summary, Rhenium selenide (Re2Se7) is a promising compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of Rhenium selenide (Re2Se7) are needed to realize its full potential and practical applications.
Méthodes De Synthèse
The synthesis of Rhenium selenide (Re2Se7) can be achieved by various methods, including chemical vapor transport, chemical precipitation, and hydrothermal synthesis. Among these methods, hydrothermal synthesis has been widely used due to its simplicity and high yield. In this method, rhenium and selenium precursors are mixed in a solvent and heated under high pressure and temperature to form Rhenium selenide (Re2Se7) crystals.
Applications De Recherche Scientifique
Rhenium selenide (Re2Se7) has been extensively studied for its potential applications in various fields. In electronics, it has been used as a promising candidate for the fabrication of field-effect transistors and memory devices due to its high electron mobility and excellent electrical conductivity. In catalysis, Rhenium selenide (Re2Se7) has been found to be an efficient catalyst for various reactions such as hydrogen evolution, oxygen reduction, and carbon dioxide reduction. In energy storage, it has been used as an electrode material for supercapacitors and batteries due to its high specific capacitance and excellent cycling stability.
Propriétés
Numéro CAS |
12397-16-9 |
|---|---|
Formule moléculaire |
Re2Se7-14 |
Poids moléculaire |
925.2 g/mol |
Nom IUPAC |
rhenium;selenium(2-) |
InChI |
InChI=1S/2Re.7Se/q;;7*-2 |
Clé InChI |
VIGSUGNAJZORCV-UHFFFAOYSA-N |
SMILES |
[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Re].[Re] |
SMILES canonique |
[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Se-2].[Re].[Re] |
Autres numéros CAS |
12397-16-9 |
Synonymes |
dirhenium heptaselenide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



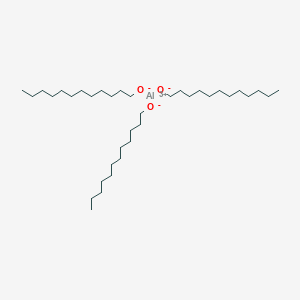
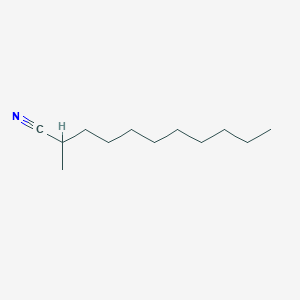
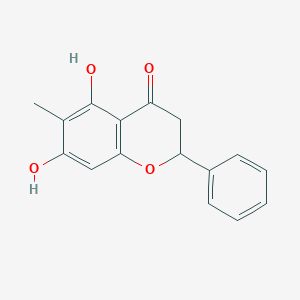

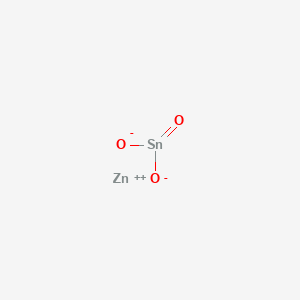

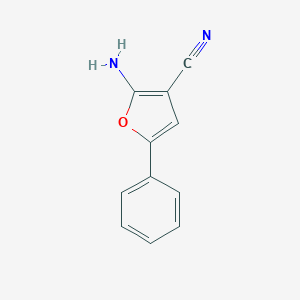
![[1,1'-Biphenyl]-4-carbothioamide](/img/structure/B81531.png)


